molecular formula C26H46O3S B12662612 Octadecylxylenesulphonic acid CAS No. 55121-81-8

Octadecylxylenesulphonic acid

Cat. No.: B12662612
CAS No.: 55121-81-8
M. Wt: 438.7 g/mol
InChI Key: GKAGWLBTBZPXEP-UHFFFAOYSA-N
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Description

Octadecylxylenesulphonic acid, also known as 2,3-dimethyl-6-octadecylbenzenesulfonic acid, is an organic compound with the molecular formula C26H46O3S. It is a sulfonic acid derivative characterized by a long alkyl chain attached to a benzene ring with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylxylenesulphonic acid typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene to introduce the octadecyl group, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecylxylenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Octadecylxylenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of octadecylxylenesulphonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the sulfonic acid group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein solubility.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: A simpler sulfonic acid with a single methyl group on the benzene ring.

    Benzenesulfonic acid: Lacks the alkyl chain and methyl groups, making it less hydrophobic.

    Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.

Uniqueness

Octadecylxylenesulphonic acid is unique due to its long alkyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.

Properties

CAS No.

55121-81-8

Molecular Formula

C26H46O3S

Molecular Weight

438.7 g/mol

IUPAC Name

1-(4-methylphenyl)nonadecane-1-sulfonic acid

InChI

InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29)

InChI Key

GKAGWLBTBZPXEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O

Origin of Product

United States

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